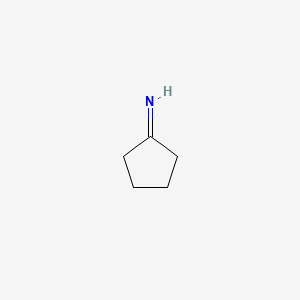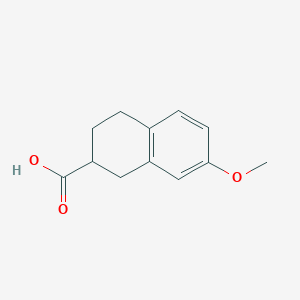![molecular formula C6H4N2O B1611411 Oxazolo[4,5-C]pyridine CAS No. 273-56-3](/img/structure/B1611411.png)
Oxazolo[4,5-C]pyridine
Overview
Description
Oxazolo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C6H4N2O . It has a molecular weight of 120.11 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of Oxazolo[4,5-c]pyridine derivatives has been achieved through various methods. One such method involves a palladium-catalyzed direct C–H bond functionalization methodology . Another approach involves a mild, one-pot, phenylboronic acid-NaCN catalyzed reaction .Molecular Structure Analysis
The InChI code for Oxazolo[4,5-c]pyridine is 1S/C6H4N2O/c1-2-7-3-5-6(1)9-4-8-5/h1-4H . This indicates the connectivity and hydrogen count of its atoms.Chemical Reactions Analysis
The excited-state intramolecular charge transfer of Oxazolo[4,5-c]pyridine derivatives has been investigated using time-dependent density functional theory . The vertical excitation energies and the electronic structures were explored .Physical And Chemical Properties Analysis
Oxazolo[4,5-c]pyridine has a boiling point of 219.6±13.0C at 760 mmHg and a melting point of 58-60C . It is stored in a sealed, dry environment at room temperature .Scientific Research Applications
Pharmacophore in Drug Discovery
Oxazolo[4,5-C]pyridine scaffold is often used as a popular pharmacophore and structural element of a wide range of compounds active against diverse molecular targets . It has been used in the development of potent kinase inhibitors .
Inhibitors of VEGFR-2
Compounds with the Oxazolo[4,5-C]pyridine structure have been used as inhibitors of VEGFR-2 , a protein that plays a critical role in angiogenesis (the formation of new blood vessels), which is crucial in the growth of cancer cells.
Inhibitors of EDG-1
Oxazolo[4,5-C]pyridine derivatives have also been used as inhibitors of EDG-1 , a protein involved in cellular processes such as cell proliferation and survival.
Inhibitors of ACC2
ACC2 is another protein that Oxazolo[4,5-C]pyridine derivatives have been used to inhibit . ACC2 is involved in fatty acid metabolism and is a potential target for obesity and diabetes treatment.
Immunosuppressive Agents
Oxazolo[4,5-C]pyridine derivatives have been used as immunosuppressive agents . These are drugs that reduce the body’s immune response, which can be beneficial in conditions like autoimmune diseases or in organ transplantation.
Antiviral Agents
Oxazolo[4,5-C]pyridine derivatives have shown potential as antiviral agents . They could be used in the treatment of various viral infections.
Excited-State Intramolecular Charge Transfer
The excited-state intramolecular charge transfer of Oxazolo[4,5-C]pyridine derivatives has been investigated using time-dependent density functional theory . This property is important in the field of photochemistry and could have applications in the development of new photovoltaic materials.
Fluorescence Emission
Many Oxazolo[4,5-C]pyridine derivatives show fluorescence emission in the visible region of the spectrum . This makes them good candidates for the construction of LED devices or nonlinear optic systems.
Safety And Hazards
Future Directions
The future directions of Oxazolo[4,5-c]pyridine research could involve the development of novel antibiotic/drug design . The selective C–H construction and functionalization procedures preserve the chlorine atom on the pyridine moiety, offering a late-stage substitution site to progress drug design .
properties
IUPAC Name |
[1,3]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c1-2-7-3-5-6(1)9-4-8-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATXVRSLQDRAHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562782 | |
| Record name | [1,3]Oxazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazolo[4,5-C]pyridine | |
CAS RN |
273-56-3 | |
| Record name | [1,3]Oxazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![6-Ethoxybenzo[B]thiophen-3(2H)-one](/img/structure/B1611351.png)